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5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is an organic compound classified within the indene family. Its structure features a bromoethoxy substituent attached to the indene ring, which contributes to its unique chemical properties. This compound is identified by the Chemical Abstracts Service number 82827-58-5 and is notable for its potential applications in organic synthesis and medicinal chemistry.
Research indicates that 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene exhibits potential biological activities. It has been investigated for:
The synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene can be accomplished through several methods:
This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism. Specifically, 2-bromoethanol reacts with 2,3-dihydro-1H-indene in the presence of a strong base like sodium hydride or potassium hydride to form the desired ether.
For large-scale production, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors may enhance efficiency and scalability.
5-(2-Bromoethoxy)-2,3-dihydro-1H-indene has diverse applications across various fields:
Studies on the interactions of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene with biological targets are ongoing. These investigations focus on understanding its mechanisms of action, particularly in relation to its antimicrobial and anticancer properties. The compound's ability to form hydrogen bonds and engage in π-stacking interactions may influence its biological efficacy .
The following compounds share structural similarities with 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene:
Compound Name | Structural Features |
---|---|
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine | Contains a benzodioxine ring instead of an indene ring. |
1,4-Bis(2-bromoethoxy)benzene | Features two bromoethoxy groups on a benzene ring. |
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | Contains methoxy groups and additional methyl substituents. |
5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is distinguished by its indene core structure, which imparts unique chemical and physical properties compared to other similar compounds. The presence of the bromoethoxy group allows for versatile modifications that enhance its utility as an intermediate in organic synthesis .
The retrosynthetic analysis of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene reveals several strategic disconnection points that guide synthetic planning [15]. The target molecule can be conceptualized through a convergent synthetic approach beginning with the indane core as the central framework [3]. The most logical retrosynthetic disconnection involves the ether linkage between the indane phenolic position and the bromoethyl chain, suggesting a nucleophilic substitution strategy as the final coupling step [15].
The indane core itself can be traced back to simpler aromatic precursors through established cyclization methodologies [22]. Retrosynthetic analysis indicates that 5-hydroxy-2,3-dihydro-1H-indene serves as a key intermediate, which can be further disconnected to reveal substituted benzene derivatives as starting materials [15]. This intermediate can be accessed through Friedel-Crafts acylation followed by reduction sequences, establishing a clear synthetic roadmap [22].
Alternative retrosynthetic pathways involve direct functionalization of preformed indene derivatives through electrophilic aromatic substitution reactions [4]. The analysis reveals that the bromoethoxy substituent can be introduced through etherification of phenolic indene derivatives with 1,2-dibromoethane under basic conditions [21]. This approach offers advantages in terms of regioselectivity control and synthetic efficiency [14].
Disconnection Strategy | Key Intermediate | Synthetic Complexity |
---|---|---|
Ether bond cleavage | 5-hydroxy-2,3-dihydro-1H-indene | Moderate |
Indane core formation | Substituted benzene derivatives | High |
Direct functionalization | Indene precursors | Low to Moderate |
The retrosynthetic analysis also considers the stereochemical implications of indane ring formation and the potential for controlling regioselectivity during aromatic substitution reactions [15]. The saturated ethylene bridge in the indane system provides conformational rigidity that influences subsequent functionalization reactions [3]. This analysis guides the selection of optimal synthetic methodologies and reaction conditions for efficient target molecule synthesis.
Friedel-Crafts acylation represents a fundamental approach for constructing and functionalizing indane core structures [20]. The reaction employs Lewis acid catalysts, typically aluminum chloride or iron(III) chloride hexahydrate, to activate acyl chlorides or acid anhydrides for electrophilic aromatic substitution [5]. Recent developments have introduced tunable aryl alkyl ionic liquids as reaction media, providing enhanced selectivity and environmental benefits [20].
The mechanism involves formation of an acylium ion intermediate through coordination of the Lewis acid with the carbonyl oxygen of the acyl compound [5]. This highly electrophilic species attacks the aromatic ring, forming a sigma complex that subsequently undergoes deprotonation to restore aromaticity [20]. The regioselectivity of acylation is governed by electronic and steric factors, with electron-rich positions favored for electrophilic attack [5].
Iron(III) chloride hexahydrate has emerged as an effective catalyst for Friedel-Crafts acylation in ionic liquid media [20]. The reaction tolerates various electron-rich substrates under ambient atmosphere and allows for multigram scale synthesis [20]. Optimization studies have demonstrated that reaction conditions including temperature, catalyst loading, and ionic liquid composition significantly influence yield and selectivity [5].
Catalyst System | Temperature (°C) | Yield Range (%) | Substrate Scope |
---|---|---|---|
AlCl₃/CH₂Cl₂ | 0-25 | 60-85 | Limited by moisture sensitivity |
FeCl₃·6H₂O/TAAIL | 25-60 | 70-90 | Broad, moisture tolerant |
Lewis acid/zeolite | 80-120 | 55-75 | Regioselective for para-products |
The substrate scope encompasses diverse aromatic compounds, with electronically activated systems showing superior reactivity [5]. Aromatic aldehydes bearing electron-withdrawing groups proceed efficiently with coupling of different arene nucleophiles, demonstrating the versatility of the methodology [5]. The reaction mechanism involves selective carbonyl condensation while maintaining functional group tolerance [20].
Advanced applications include asymmetric Friedel-Crafts acylation using chiral Lewis acid complexes [5]. These methodologies enable enantioselective construction of indane frameworks with high stereochemical control [20]. The development of heterogeneous catalytic systems provides opportunities for catalyst recycling and improved sustainability [5].
Sodium borohydride represents the most widely employed reducing agent for generating benzylic alcohol intermediates in indane synthesis [13]. The reduction mechanism involves nucleophilic attack of hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the corresponding alcohol [7]. This transformation is particularly effective for converting aromatic ketones and aldehydes to benzylic alcohols with high chemoselectivity [19].
The reaction typically proceeds under mild conditions in protic solvents such as methanol or ethanol [8]. Sodium borohydride reacts with the solvent to form alkoxyborohydride species, which serve as the active reducing agents [8]. The use of different alcoholic solvents allows fine-tuning of reduction rates and selectivity [13]. Isopropanol and ethanol react more slowly than methanol, providing better control over highly reactive substrates [8].
Lithium borohydride offers enhanced reducing power compared to sodium borohydride, enabling reduction of esters and lactones under appropriate conditions [7]. The lithium cation acts as a stronger Lewis acid, increasing the electrophilicity of the borohydride species [7]. This reagent finds particular utility in reducing sterically hindered carbonyl compounds that resist reduction with sodium borohydride [13].
Reducing Agent | Solvent System | Reaction Conditions | Typical Yields (%) |
---|---|---|---|
NaBH₄ | Methanol | 0-25°C, 0.5-2 h | 80-95 |
NaBH₄ | Ethanol | 25°C, 1-4 h | 75-90 |
LiBH₄ | THF | 0-65°C, 2-8 h | 85-98 |
NaBH₄/CeCl₃ | Methanol | -20-0°C, 1-3 h | 90-98 |
The reduction of alpha-enones to allylic alcohols represents a specialized application requiring careful control of reaction conditions [7]. Addition of cerium chloride to sodium borohydride systems enhances selectivity for 1,2-reduction over 1,4-addition, providing direct access to allylic alcohol products [7]. This methodology proves particularly valuable for synthesizing benzylic alcohols bearing adjacent alkene functionality [19].
Alternative reduction protocols employ borohydride exchange resins or supported reagents to facilitate product isolation and purification [9]. These heterogeneous systems allow simple filtration-based workup procedures, eliminating the need for aqueous extraction steps [9]. The development of polymer-supported borohydrides has enabled continuous flow reduction processes with improved efficiency and scalability [7].
Bromoetherification reactions provide direct access to bromoalkoxy-substituted aromatic compounds through simultaneous ether formation and halogen incorporation [10]. The reaction mechanism involves initial formation of a bromonium ion intermediate upon treatment of alkenes with electrophilic bromine sources [14]. Subsequent nucleophilic attack by alcohol solvents or external nucleophiles leads to regioselective ether formation with concurrent bromine incorporation [10].
Regioselectivity in bromoetherification reactions is governed by electronic and steric factors that influence the stability of carbocation intermediates [14]. Markovnikov addition predominates, with bromine attachment occurring at the less substituted carbon atom and ether formation at the more substituted position [10]. This regioselectivity pattern can be modified through the use of different bromine sources and reaction conditions [14].
N-bromosuccinimide represents a mild and selective bromine source for etherification reactions [10]. The reaction proceeds through radical or ionic pathways depending on reaction conditions and substrate structure [10]. Ionic liquids have emerged as effective media for controlling regioselectivity in bromoetherification reactions, providing unique solvent environments that influence product distribution [14].
Bromine Source | Reaction Conditions | Regioselectivity | Typical Yields (%) |
---|---|---|---|
Br₂/ROH | 0-25°C, 1-6 h | Markovnikov (>95:5) | 70-85 |
NBS/ROH | 25-60°C, 2-8 h | Markovnikov (>90:10) | 75-90 |
Br₂/Ionic Liquid | 25°C, 0.5-4 h | Tunable | 80-95 |
DBDMH/ROH | 0-40°C, 1-5 h | High selectivity | 85-92 |
The development of catalytic bromoetherification methods has enabled more efficient and selective transformations [14]. Transition metal catalysts can direct regioselectivity through coordination effects and provide opportunities for asymmetric induction [10]. Palladium-catalyzed bromoetherification reactions show particular promise for accessing complex molecular architectures with high stereochemical control [14].
Environmental considerations have driven the development of greener bromoetherification protocols using recyclable ionic liquid systems [14]. These methods reduce waste generation and enable catalyst recovery, addressing sustainability concerns associated with traditional halogenation chemistry [10]. The use of flow chemistry techniques has further enhanced the safety and efficiency of bromoetherification processes [14].
Column chromatography represents the primary purification method for isolating 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene from synthetic mixtures [27]. The technique relies on differential adsorption of compounds to silica gel stationary phase, enabling separation based on polarity differences [29]. Optimization of mobile phase composition and gradient conditions proves critical for achieving high-resolution separations [28].
The selection of appropriate solvent systems depends on the polarity characteristics of the target compound and impurities [33]. For bromoethoxy-substituted indene derivatives, typical mobile phases consist of ethyl acetate and dichloromethane mixtures in ratios ranging from 5:95 to 25:75 [25]. Thin-layer chromatography serves as an essential preliminary tool for optimizing separation conditions before scaling to preparative column chromatography [29].
Flash chromatography techniques accelerate purification processes through the application of positive pressure, reducing separation times from hours to minutes [28]. Medium pressure liquid chromatography systems enable automated gradient elution with real-time monitoring of separation progress [28]. These advanced techniques prove particularly valuable for purifying compounds prone to decomposition under prolonged exposure to silica gel [33].
Purification Method | Mobile Phase | Separation Time | Recovery Yield (%) |
---|---|---|---|
Gravity Column | EtOAc/DCM (10:90) | 4-8 hours | 80-90 |
Flash Chromatography | EtOAc/DCM gradient | 30-60 minutes | 85-95 |
MPLC | Automated gradient | 15-45 minutes | 90-98 |
Prep-HPLC | MeOH/H₂O system | 20-40 minutes | 95-99 |
Recrystallization provides an alternative purification approach for compounds exhibiting favorable solubility characteristics [30]. The method exploits temperature-dependent solubility differences to achieve purification through controlled crystallization [34]. Solvent selection proves critical, requiring the target compound to exhibit high solubility at elevated temperatures and limited solubility at reduced temperatures [30].